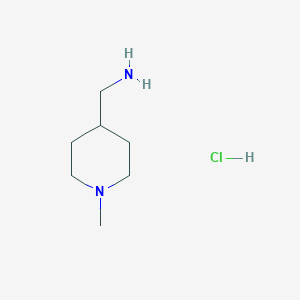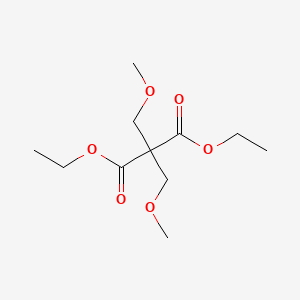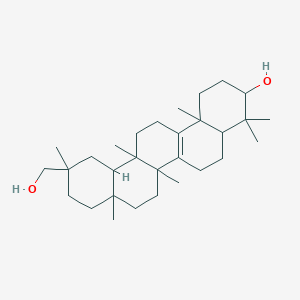
1-(3-Amino-5-methylphenyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Amino-5-methylphenyl)ethan-1-one is an organic compound with the molecular formula C9H11NO It features an ethanone group attached to a benzene ring substituted with an amino group at the 3-position and a methyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions: 1-(3-Amino-5-methylphenyl)ethan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-amino-5-methylbenzene (m-toluidine) with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of optimized reaction conditions, such as controlled temperature and pressure, ensures high purity and consistent quality of the final product.
化学反応の分析
Types of Reactions: 1-(3-Amino-5-methylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitro derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or the amino group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to halogenation, nitration, or sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 3-Amino-5-methylbenzoquinone.
Reduction: 1-(3-Amino-5-methylphenyl)ethanol.
Substitution: 1-(3-Amino-5-bromo/methylphenyl)ethan-1-one.
科学的研究の応用
1-(3-Amino-5-methylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-(3-Amino-5-methylphenyl)ethan-1-one depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino group allows for hydrogen bonding and electrostatic interactions, while the ketone group can participate in nucleophilic addition reactions.
類似化合物との比較
1-(3-Amino-4-methylphenyl)ethan-1-one: Similar structure but with the methyl group at the 4-position.
1-(3-Amino-5-ethylphenyl)ethan-1-one: Ethyl group instead of a methyl group at the 5-position.
1-(3-Amino-5-methylphenyl)propan-1-one: Propanone group instead of ethanone.
Uniqueness: 1-(3-Amino-5-methylphenyl)ethan-1-one is unique due to its specific substitution pattern, which influences its reactivity and interaction with other molecules. The combination of the amino and methyl groups on the benzene ring provides distinct electronic and steric properties, making it a valuable compound in various synthetic and research applications.
特性
分子式 |
C9H11NO |
|---|---|
分子量 |
149.19 g/mol |
IUPAC名 |
1-(3-amino-5-methylphenyl)ethanone |
InChI |
InChI=1S/C9H11NO/c1-6-3-8(7(2)11)5-9(10)4-6/h3-5H,10H2,1-2H3 |
InChIキー |
KVDMLHRPIQOTCE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)N)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![methyl 8-hydroxy-5-[2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-5,6,8a-trimethyl-1,2,3,4,4a,6,7,8-octahydronaphthalene-1-carboxylate](/img/structure/B12100292.png)

![4-(3-Oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-ethoxybenzoic acid](/img/structure/B12100304.png)

![7,10-bis[[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy]-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12100332.png)

amine](/img/structure/B12100342.png)


